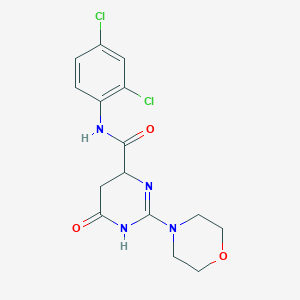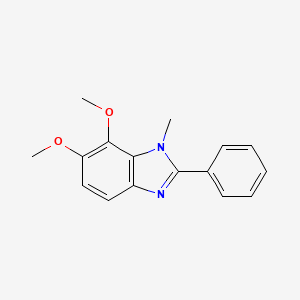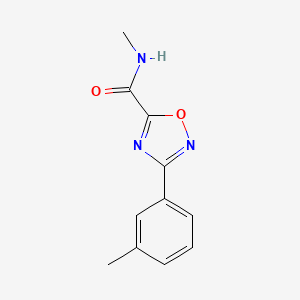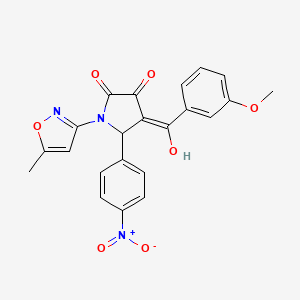![molecular formula C20H16N2O3S B5397878 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate](/img/structure/B5397878.png)
4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate is a chemical compound that has gained attention due to its potential applications in scientific research. This compound, also known as TCH, is a derivative of hydrazine and biphenyl and has been synthesized through various methods. The purpose of
Mécanisme D'action
The mechanism of action of 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate is not well understood, but it is believed to act through the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate has also been shown to bind to metal ions, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate has been shown to exhibit cytotoxicity against cancer cells, with IC50 values ranging from 1.5 to 10 μM. It has also been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspase-3 and the cleavage of PARP. Additionally, 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate has been shown to exhibit anti-cancer properties, which may make it a useful tool for cancer research. However, one limitation of 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate is its cytotoxicity, which may limit its use in certain experiments.
Orientations Futures
For the study of 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate include the development of derivatives with improved properties and further research into its mechanism of action and interactions with metal ions.
Méthodes De Synthèse
The synthesis of 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate can be achieved through several methods, including the reaction of 2-thienylcarbonyl chloride with hydrazine followed by reaction with 4-biphenyl acetic acid. Another method involves the reaction of 2-thienylcarbonyl hydrazine with 4-biphenyl acetic acid anhydride. These methods result in the formation of 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate, which can be purified through recrystallization.
Applications De Recherche Scientifique
4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
[4-[4-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]phenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-14(23)25-18-10-8-17(9-11-18)16-6-4-15(5-7-16)13-21-22-20(24)19-3-2-12-26-19/h2-13H,1H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUFJJJWRPXZDA-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aR*)-5-(3-methyl-2-furoyl)-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5397809.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[3-(1H-pyrazol-1-yl)propanoyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5397820.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5397826.png)
![4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5397838.png)
![6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5397846.png)

![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5397857.png)




![methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate](/img/structure/B5397907.png)

